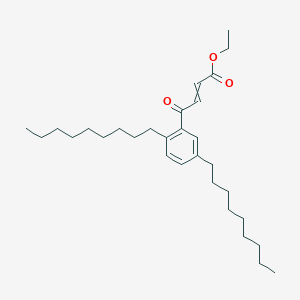
Glycine, L-serylglycyl-L-alanylglycyl-L-alanyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, L-serylglycyl-L-alanylglycyl-L-alanyl-: is a peptide composed of glycine, serine, and alanine residues. This compound is a part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including signaling, structural functions, and enzymatic activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, L-serylglycyl-L-alanylglycyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Industrial Production Methods: Industrial production of peptides like Glycine, L-serylglycyl-L-alanylglycyl-L-alanyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, leading to the formation of sulfoxides and disulfides.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Peptides can participate in substitution reactions, where functional groups on the side chains are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, disulfides.
Reduction: Thiols.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a model compound in the development of new peptide synthesis techniques.
Catalysis: Studied for its potential as a catalyst in various chemical reactions.
Biology:
Protein-Protein Interactions: Investigated for its role in mediating interactions between proteins.
Cell Signaling: Studied for its involvement in signaling pathways.
Medicine:
Drug Development: Explored as a potential therapeutic agent for various diseases.
Diagnostics: Used in the development of diagnostic assays for detecting specific proteins or peptides.
Industry:
Biotechnology: Employed in the production of recombinant proteins and peptides.
Pharmaceuticals: Used in the formulation of peptide-based drugs.
Mechanism of Action
The mechanism of action of Glycine, L-serylglycyl-L-alanylglycyl-L-alanyl- involves its interaction with specific molecular targets, such as enzymes, receptors, and other proteins. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes, alter receptor signaling, or stabilize protein-protein interactions.
Comparison with Similar Compounds
Glycine, L-alanylglycyl-: A simpler peptide with similar structural features.
Glycine, L-serylglycyl-: Contains serine and glycine residues, similar to the target compound.
L-alanylglycyl-L-alanyl-: Another peptide with alanine and glycine residues.
Uniqueness: Glycine, L-serylglycyl-L-alanylglycyl-L-alanyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This sequence can influence its stability, solubility, and interaction with biological targets, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
61121-40-2 |
|---|---|
Molecular Formula |
C15H26N6O8 |
Molecular Weight |
418.40 g/mol |
IUPAC Name |
2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C15H26N6O8/c1-7(20-11(24)4-18-15(29)9(16)6-22)13(27)17-3-10(23)21-8(2)14(28)19-5-12(25)26/h7-9,22H,3-6,16H2,1-2H3,(H,17,27)(H,18,29)(H,19,28)(H,20,24)(H,21,23)(H,25,26)/t7-,8-,9-/m0/s1 |
InChI Key |
YIKZEZHFGMRQCO-CIUDSAMLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate](/img/structure/B14601891.png)


![4-Cyanophenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14601909.png)

![4-(Benzenesulfonyl)-5-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14601919.png)
![N-{4-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14601923.png)
![1-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14601929.png)
![2-[2-(2-Methoxyphenyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14601946.png)


![N-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}propanamide](/img/structure/B14601958.png)

